4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one
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Overview
Description
4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one is a synthetic organic compound known for its applications in medicinal chemistry. This compound is characterized by the presence of a chloroethyl group, an amino group, and a nitro group attached to a benzopyran ring. It is primarily used in the development of pharmaceuticals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2H-1-benzopyran-2-one to introduce the nitro group, followed by the introduction of the chloroethylamino group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality and efficiency. The process involves rigorous quality control measures, including the purification of intermediates and final products through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications.
Scientific Research Applications
4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one involves its interaction with DNA. The chloroethyl group can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, making it a potential candidate for anticancer therapies. The compound targets rapidly dividing cells, causing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: An alkylating agent that interferes with DNA and RNA synthesis.
Uracil Mustard: Binds to DNA, leading to cross-linking and inhibition of DNA synthesis.
Uniqueness
4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one is unique due to its specific structure, which combines a benzopyran ring with a chloroethylamino and nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and pharmaceutical development.
Properties
CAS No. |
88353-35-9 |
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Molecular Formula |
C11H9ClN2O4 |
Molecular Weight |
268.65 g/mol |
IUPAC Name |
4-(2-chloroethylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9ClN2O4/c12-5-6-13-9-7-3-1-2-4-8(7)18-11(15)10(9)14(16)17/h1-4,13H,5-6H2 |
InChI Key |
ATANRLBQWDYKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCCCl |
Origin of Product |
United States |
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